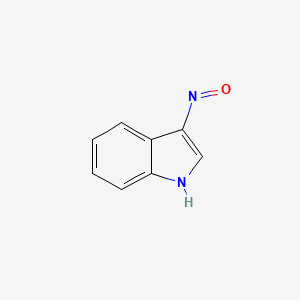

3-Nitroso-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

76983-82-9 |

|---|---|

Molecular Formula |

C8H6N2O |

Molecular Weight |

146.15 g/mol |

IUPAC Name |

3-nitroso-1H-indole |

InChI |

InChI=1S/C8H6N2O/c11-10-8-5-9-7-4-2-1-3-6(7)8/h1-5,9H |

InChI Key |

GJBZGJVTIMEFIA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)N=O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 3-Nitroso-1H-indole from Indole and Nitrous Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Nitroso-1H-indole from the reaction of indole with nitrous acid. The document details the reaction mechanism, experimental protocols, and relevant data, tailored for professionals in chemical research and drug development.

Introduction

Indole and its derivatives are fundamental scaffolds in a vast array of biologically active compounds and pharmaceutical agents. The introduction of a nitroso group at the C-3 position of the indole ring yields this compound, a reactive intermediate that can be utilized in the synthesis of various other functionalized indole derivatives. The synthesis is typically achieved through an electrophilic substitution reaction where indole is treated with a nitrosating agent, commonly nitrous acid generated in situ from sodium nitrite and a protic acid.

While the reaction is conceptually straightforward, the isolation of pure this compound can be challenging due to its reactivity and the potential for side reactions. This guide aims to provide a detailed understanding of the synthesis, including key experimental considerations.

Reaction Mechanism and Signaling Pathway

The formation of this compound proceeds via an electrophilic aromatic substitution mechanism. The key steps are outlined below:

-

Formation of the Electrophile: In an acidic medium, nitrous acid (HNO₂) is protonated and subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).

-

Electrophilic Attack: The electron-rich C-3 position of the indole ring attacks the nitrosonium ion. This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate (a sigma complex).

-

Deprotonation: A base (such as water or the conjugate base of the acid used) abstracts a proton from the C-3 carbon of the sigma complex, restoring the aromaticity of the indole ring and yielding the final product, this compound.

It is important to note that under certain conditions, particularly with unsubstituted indole, the initially formed 3-nitrosoindole can undergo further reactions, such as dimerization or rearrangement, to form products like 2-(indol-3-yl)-3H-indol-3-oxime.[1]

Figure 1: Reaction mechanism for the synthesis of this compound.

Experimental Protocols

While a definitive, high-yield protocol for the synthesis of unsubstituted this compound is not extensively documented in publicly available literature, a general procedure can be inferred from related syntheses of substituted derivatives. The following protocol is a representative method. Researchers should optimize conditions for their specific needs.

Synthesis of 3-Nitroso-2-phenyl-1H-indole (A Representative Procedure)

This procedure details the synthesis of a substituted derivative and can be adapted for the parent indole, likely with adjustments to purification.

Materials:

-

2-Phenyl-1H-indole

-

Sodium Nitrite (NaNO₂)

-

Glacial Acetic Acid

-

Ethanol

-

Water

-

Ice

Procedure:

-

Dissolve 2-phenyl-1H-indole in a minimal amount of ethanol in a round-bottom flask.

-

Cool the solution in an ice bath to 0-5 °C.

-

In a separate beaker, prepare a solution of sodium nitrite in water.

-

Slowly add the sodium nitrite solution dropwise to the stirred indole solution, maintaining the temperature between 0-5 °C.

-

After the addition of sodium nitrite, slowly add glacial acetic acid dropwise to the reaction mixture.

-

Continue stirring the reaction mixture at 0-5 °C for a specified time (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically poured into ice-water to precipitate the product.

-

The crude product is collected by filtration, washed with cold water, and then dried.

-

Purification is generally achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Data Presentation

Quantitative data for the direct synthesis of this compound is sparse in the literature. The yield is highly dependent on the reaction conditions and the stability of the product. For substituted indoles, yields can vary significantly.

Table 1: Physical and Chemical Properties of 3-Nitroso-2-phenyl-1H-indole

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₀N₂O | --INVALID-LINK-- |

| Molecular Weight | 222.24 g/mol | --INVALID-LINK-- |

| CAS Number | 784-45-2 | --INVALID-LINK-- |

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a 3-nitrosoindole derivative.

Figure 2: General experimental workflow for 3-nitrosoindole synthesis.

Conclusion

The synthesis of this compound from indole and nitrous acid is a classic example of electrophilic aromatic substitution. While the reaction is well-established mechanistically, the practical isolation of the parent compound requires careful control of reaction conditions to avoid the formation of byproducts. This guide provides a foundational understanding for researchers and professionals in the field, emphasizing the need for optimization and thorough analytical characterization. Further research into stabilizing and isolating this compound could enhance its utility as a versatile intermediate in organic synthesis and drug discovery.

References

Mechanism of Electrophilic Nitrosation of Indole at the C3 Position: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative data related to the electrophilic nitrosation of indole at the C3 position. Indole and its derivatives are fundamental scaffolds in numerous pharmaceuticals and bioactive molecules, making the understanding of their functionalization crucial for drug discovery and development.

Core Mechanism of C3-Nitrosation

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. The preferred site for electrophilic attack is the C3 position of the pyrrole ring.[1][2] This regioselectivity is governed by the superior stability of the cationic intermediate (sigma complex or arenium ion) formed during the reaction. Attack at C3 allows the positive charge to be delocalized over the nitrogen atom without disrupting the aromaticity of the fused benzene ring, a stabilization not possible with attack at the C2 position.[2]

The process of electrophilic nitrosation involves the reaction of indole with a nitrosating agent. Typically, these agents are generated in situ from sodium nitrite (NaNO₂) under acidic conditions, which produces nitrous acid (HNO₂).[3][4] Nitrous acid can then form more potent electrophiles, such as the nitrosonium ion (NO⁺) or dinitrogen trioxide (N₂O₃).

The mechanism proceeds via the following key steps:

-

Generation of the Electrophile : In an acidic medium, nitrous acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).

-

Nucleophilic Attack : The electron-rich C3 position of the indole ring attacks the nitrosonium ion.

-

Sigma Complex Formation : This attack forms a resonance-stabilized cationic intermediate, known as the sigma complex or arenium ion.

-

Deprotonation : A base (such as water or the conjugate base of the acid catalyst) removes the proton from the C3 position, restoring aromaticity and yielding the 3-nitrosoindole product.

The resulting 3-nitrosoindole exists in tautomeric equilibrium with the more stable 3-indolone oxime form.[3]

Caption: Reaction mechanism of indole C3-nitrosation.

Quantitative Data Summary

The efficiency of electrophilic substitution on the indole ring is highly dependent on the specific reagents, substrate, and reaction conditions. While classical methods often involve strong acids, modern protocols have been developed to achieve high regioselectivity and yields under milder conditions.[5] Below is a summary of quantitative data from selected modern synthetic protocols for C3-functionalization.

| Indole Substrate | Reagents/Catalyst | Solvent | Temperature | Yield (%) | Reference |

| N-Boc Indole | (CH₃)₄NNO₃, (CF₃CO)₂O | Dichloromethane | Room Temp. | 91 (on 100g scale) | [5] |

| N-Methyl Indole | NaNO₂, K₂S₂O₈ | H₂O/CH₃CN | 80 °C | Good yields (not specified) | [6][7] |

| Indole | NaNO₂, CH₃COOH | Benzene | Not specified | Major product | [4] |

| 2-Phenylindole | NaNO₂, CH₃COOH | Benzene | Not specified | 3-nitroso derivative | [4] |

| N-Methyl Indoles | NaNO₂, K₂S₂O₈ | Not specified | Not specified | Furnished 3-nitrosoindoles | [6] |

Experimental Protocols

This section provides a representative methodology for the C3-nitrosation of an N-substituted indole, adapted from modern, milder procedures such as those using sodium nitrite with an oxidant.[6][7]

Objective: Synthesis of N-Methyl-3-nitrosoindole.

Materials:

-

N-Methylindole

-

Sodium Nitrite (NaNO₂)

-

Potassium Persulfate (K₂S₂O₈)

-

Acetonitrile (CH₃CN)

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve N-methylindole (1.0 eq) in a 1:1 mixture of acetonitrile and water.

-

Reagent Addition: To the stirring solution, add sodium nitrite (1.5 eq) followed by potassium persulfate (1.5 eq).

-

Heating: Heat the reaction mixture to 80 °C under reflux.

-

Monitoring: Monitor the progress of the reaction using TLC until the starting material is consumed.

-

Workup: Cool the mixture to room temperature. Extract the aqueous phase with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure N-methyl-3-nitrosoindole.

Caption: General experimental workflow for C3-nitrosation.

Characterization

The synthesized 3-nitrosoindole derivatives are typically characterized using a suite of analytical techniques. Mass spectrometry is used to confirm the molecular weight of the product.[3] Nuclear Magnetic Resonance (NMR) spectroscopy provides structural information, confirming the position of the nitroso group. Spectrophotometric methods, such as UV-Visible spectroscopy, can also be employed for analysis.[3]

References

- 1. Electrophilic substitution at the indole [quimicaorganica.org]

- 2. bhu.ac.in [bhu.ac.in]

- 3. Production of 3-Nitrosoindole Derivatives by Escherichia coli during Anaerobic Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactions of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Tautomerism of 3-Nitroso-1H-indole to Indole-3-one Oxime: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric relationship between 3-nitroso-1H-indole and its corresponding oxime, indole-3-one oxime. This equilibrium is of significant interest in medicinal chemistry and drug development due to the distinct chemical properties and potential biological activities of each tautomer. This document details the synthesis, experimental protocols for characterization, and spectroscopic analysis of this tautomeric system, presenting data in a clear and accessible format.

Introduction to Nitroso-Oxime Tautomerism in Indoles

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, plays a crucial role in the chemical reactivity and biological function of many organic molecules. A significant, though less commonly discussed, form of tautomerism is the nitroso-oxime equilibrium. In this process, a proton migrates from a carbon adjacent to a nitroso group to the oxygen atom of the nitroso group, resulting in the formation of an oxime.

For the indole scaffold, a prevalent motif in numerous pharmaceuticals and bioactive natural products, tautomerism can significantly influence its interaction with biological targets. The tautomeric equilibrium between this compound and indole-3-one oxime is a prime example of this phenomenon. While the 3-nitroso form possesses a reactive nitroso group, the indole-3-one oxime form presents a more stable oxime functionality. Understanding the factors that govern this equilibrium is critical for the rational design of indole-based therapeutics. Generally, in nitroso-oxime tautomerism, the oxime form is thermodynamically more stable due to the greater strength of the C=N double bond compared to the N=O double bond.

Synthesis of this compound and Indole-3-one Oxime

The synthesis of 3-nitrosoindoles can be challenging due to the reactivity of the nitroso group. However, methods have been developed for the preparation of 3-nitroso-substituted indole derivatives. The synthesis of the parent this compound can be approached through the nitrosation of indole.

Experimental Protocol: Synthesis of this compound

A plausible synthetic route involves the direct nitrosation of indole using a suitable nitrosating agent, such as sodium nitrite in an acidic medium.

-

Dissolution: Dissolve 1H-indole in a suitable organic solvent, such as acetic acid or a mixture of ethanol and water.

-

Cooling: Cool the solution to 0-5 °C in an ice bath to control the reaction rate and minimize side reactions.

-

Nitrosation: Slowly add an aqueous solution of sodium nitrite (NaNO₂) dropwise to the cooled indole solution with vigorous stirring. The acidic conditions in situ generate nitrous acid (HNO₂), which acts as the nitrosating agent.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water to precipitate the product.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Due to the tautomeric equilibrium, the isolated product is likely to be a mixture of both this compound and indole-3-one oxime, with the more stable oxime form predominating.

Tautomeric Equilibrium

The equilibrium between this compound and indole-3-one oxime is a dynamic process. The position of this equilibrium can be influenced by factors such as solvent polarity, temperature, and pH.

Caption: Tautomeric equilibrium between this compound and indole-3-one oxime.

Quantitative Data on Tautomeric Equilibrium

| Tautomer | Structure | Relative Stability | Comments |

| This compound | (Structure Image) | Less Stable | Contains a reactive C-nitroso group. |

| Indole-3-one oxime | (Structure Image) | More Stable | Favored due to the greater thermodynamic stability of the C=N-OH group. |

Experimental Protocols for Studying the Tautomerism

A combination of spectroscopic techniques can be employed to study the tautomeric equilibrium and characterize the individual tautomers.

Caption: Experimental workflow for studying nitroso-oxime tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structures of tautomers and determining their relative concentrations.

Protocol:

-

Sample Preparation: Prepare solutions of the synthesized compound in various deuterated solvents (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 5-10 mg/mL. The choice of solvent can influence the position of the tautomeric equilibrium.

-

¹H NMR Analysis: Acquire ¹H NMR spectra. The presence of two distinct sets of signals for the indole ring protons would indicate the presence of both tautomers in solution. The integration of these signals can be used to determine the tautomeric ratio.

-

¹³C NMR Analysis: Acquire ¹³C NMR spectra. The chemical shifts of the carbon atoms, particularly C3, will be significantly different for the two tautomers.

-

Variable Temperature (VT) NMR: Perform NMR experiments at different temperatures to observe any changes in the tautomeric ratio, which can provide thermodynamic information about the equilibrium.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to monitor the tautomeric equilibrium as the two forms will likely have different absorption maxima.

Protocol:

-

Sample Preparation: Prepare dilute solutions of the compound in solvents of varying polarity (e.g., hexane, ethanol, water).

-

Spectral Acquisition: Record the UV-Vis absorption spectra over a range of approximately 200-800 nm. The nitroso group typically exhibits a weak n→π* transition in the visible region (around 600-700 nm), which would be absent in the oxime tautomer.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can provide information about the functional groups present in each tautomer.

Protocol:

-

Sample Preparation: Prepare a KBr pellet of the solid sample or acquire the spectrum of a solution in a suitable solvent.

-

Spectral Acquisition: Record the FTIR spectrum. Key vibrational bands to look for include the N=O stretch of the nitroso group (around 1500-1600 cm⁻¹) and the O-H and C=N stretches of the oxime group (around 3200-3600 cm⁻¹ and 1620-1680 cm⁻¹, respectively).

Spectroscopic Data and Characterization

While specific experimental spectra for both tautomers of the parent this compound are not widely reported, the expected key spectroscopic features can be predicted based on analogous compounds.

| Spectroscopic Technique | This compound (Predicted) | Indole-3-one oxime (Predicted) |

| ¹H NMR | Distinct set of aromatic proton signals. Absence of an oxime -OH proton. | A separate set of aromatic proton signals. Presence of a broad singlet for the oxime -OH proton (typically downfield). |

| ¹³C NMR | C3 signal would be significantly shielded compared to the oxime. | C3 signal would appear as a C=N carbon, significantly deshielded. |

| FTIR (cm⁻¹) | N=O stretch around 1500-1600. | O-H stretch around 3200-3600. C=N stretch around 1620-1680. |

| UV-Vis (λmax) | Possible weak absorption in the visible region (600-700 nm) due to the nitroso group. | Absorption primarily in the UV region, characteristic of the indole chromophore. |

Conclusion

The tautomeric equilibrium between this compound and indole-3-one oxime represents a fundamentally important yet understudied area of indole chemistry. While the oxime form is predicted to be the more stable tautomer, the presence of the nitroso form, even in small concentrations, can have significant implications for the chemical and biological properties of this system. This guide provides a framework for the synthesis and detailed characterization of this tautomeric pair. Further experimental and computational studies are warranted to precisely quantify the tautomeric equilibrium and to fully elucidate the distinct properties of each tautomer, which will undoubtedly aid in the future design of novel indole-based therapeutic agents.

An In-depth Technical Guide to the Chemical Properties and Reactivity of the Nitroso Group on the Indole Ring

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of the nitroso group when attached to the indole ring. Indole, a ubiquitous scaffold in biologically active molecules, can be functionalized with a nitroso (-NO) group at either a carbon atom (C-nitrosoindoles) or the nitrogen atom of the pyrrole ring (N-nitrosoindoles). This modification significantly alters the electronic properties and reactivity of the indole nucleus, opening avenues for further chemical transformations and offering unique possibilities in drug design and development. This guide summarizes key quantitative data, details experimental protocols for their synthesis and reactivity studies, and visualizes important reaction pathways.

Physicochemical Properties of Nitrosoindoles

The introduction of an electron-withdrawing nitroso group profoundly influences the physicochemical properties of the indole ring. These changes are crucial for understanding the reactivity and potential biological activity of nitrosoindoles.

Acidity (pKa)

| Compound | Solvent | pKa |

| Indole | Acetonitrile | 32.57[1] |

| Indole | DMSO | 21.0 |

| 2-Methylindole | - | - |

| 3-Methylindole | - | - |

| 5-Nitroindole | - | - |

| N-Nitrosoindole | - | Data not available |

| 3-Nitrosoindole | - | Data not available |

Note: The table will be populated with more specific data for nitrosoindoles as it becomes available in the literature. The pKa of indole itself varies significantly with the solvent.

Redox Potentials

The nitroso group can undergo redox reactions, and its redox potential is a critical factor in its biological activity, particularly in the context of oxidative and nitrosative stress. The one-electron reduction potential (E1) of the Ar-NO₂/Ar-NO₂⁻ couple for various nitroaromatic compounds has been studied, and these values can serve as a reference for estimating the redox behavior of nitrosoindoles. The reduction of a nitroso group is generally more facile than that of a nitro group.

| Compound | E1 (V vs. NHE at pH 7) |

| Nitrobenzene | -0.486 |

| 4-Nitroanisole | -0.533 |

| 2,4-Dinitroanisole | -0.360 |

| Metronidazole | -0.645[2] |

| Nitroindolin-2-one | -0.668[2] |

| 3-Nitroso-2-phenyl-1H-indole | Data not available |

| N-Nitrosoindole | Data not available |

Note: Experimental redox potential data for nitrosoindoles is scarce. The provided data for nitroaromatic compounds offers a comparative context.

Spectroscopic Properties

The spectroscopic characteristics of nitrosoindoles are essential for their identification and characterization.

1.3.1. UV-Vis Spectroscopy

The introduction of a nitroso group extends the conjugation of the indole system, leading to a bathochromic shift (shift to longer wavelengths) in the UV-Vis absorption spectrum.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Indole | Water | 217, 267, 287 | - |

| 3-Nitroindole | 2-Propanol | 349[3] | ~10,000 M-1cm-1 |

| 5-Nitroindole | 2-Propanol | 322[3] | - |

| N-Nitrosomelatonin | - | 346 | - |

| N-Nitroso-tryptophan | - | 335[4] | - |

| 3-Nitrosoindole | - | Data not available | - |

1.3.2. Infrared (IR) Spectroscopy

The nitroso group has a characteristic stretching frequency in the IR spectrum.

| Functional Group | Vibration | Frequency (cm-1) |

| N=O (monomer) | Stretch | 1500-1620 |

| N=O (dimer, trans) | Stretch | ~1200 |

| N=O (dimer, cis) | Stretch | ~1300 |

| Indole N-H | Stretch | ~3400 |

1.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts in ¹H and ¹³C NMR spectra are significantly affected by the presence and position of the nitroso group. The electron-withdrawing nature of the nitroso group generally leads to a downfield shift of adjacent protons and carbons.

¹H NMR Data (δ, ppm)

| Compound | H-2 | H-3 | H-4 | H-5 | H-6 | H-7 |

| Indole (CDCl₃) | 7.15 | 6.52 | 7.65 | 7.12 | 7.19 | 7.65 |

| 1-Methyl-1H-indole-3-carbaldehyde (CDCl₃) | - | 7.69 | 8.35 | 7.35-7.50 | 7.35-7.50 | 7.35-7.50 |

| N-Nitrosoindole | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| 3-Nitrosoindole | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

¹³C NMR Data (δ, ppm)

| Compound | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a |

| Indole (CDCl₃) | 124.5 | 102.2 | 128.1 | 120.8 | 122.1 | 119.8 | 111.1 | 135.7 |

| 1-Methyl-1H-indole-3-carbaldehyde (CDCl₃) | - | 118.09 | 125.29 | 124.04 | 122.94 | 122.04 | 109.87 | 137.90 |

| N-Nitrosoindole | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| 3-Nitrosoindole | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Reactivity of the Nitroso Group on the Indole Ring

The reactivity of nitrosoindoles is dictated by the position of the nitroso group and the reaction conditions. The indole nucleus is inherently electron-rich and susceptible to electrophilic attack, primarily at the C-3 position. The presence of a nitroso group modifies this reactivity profile.

Electrophilic Substitution

The indole ring is highly activated towards electrophilic substitution. The preferred site of attack is the C-3 position, as the resulting intermediate (a Wheland intermediate) is stabilized by the nitrogen atom.

-

Nitrosation at C-3: The reaction of indole with nitrosating agents such as nitrous acid (HNO₂) typically leads to the formation of 3-nitrosoindole. This reaction proceeds via an electrophilic aromatic substitution mechanism where the electrophile is a species derived from nitrous acid, such as the nitrosonium ion (NO⁺).

-

Influence of the N-nitroso group: An N-nitroso group is electron-withdrawing and deactivates the indole ring towards further electrophilic substitution. However, electrophilic attack can still occur, likely at the C-3 position, albeit at a slower rate compared to unsubstituted indole.

Nucleophilic Substitution

The introduction of a strong electron-withdrawing group like a nitroso group at the C-3 position can activate the indole ring towards nucleophilic attack, particularly at the C-2 position. This is a less common reaction for the indole nucleus itself but becomes feasible with appropriate substitution.

Redox Chemistry

Nitrosoindoles can participate in redox reactions. The nitroso group can be reduced to a hydroxylamine or an amine, or oxidized to a nitro group. This redox activity is central to their biological effects, as they can interact with cellular redox systems.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key nitrosoindoles.

Synthesis of 3-Nitrosoindole

Reaction: Indole + Sodium Nitrite in Acidic Medium

Materials:

-

Indole

-

Sodium nitrite (NaNO₂)

-

Acetic acid (CH₃COOH) or Hydrochloric acid (HCl)

-

Ethanol or other suitable solvent

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolve indole in a suitable solvent (e.g., ethanol) in a round-bottom flask and cool the solution in an ice bath to 0-5 °C.

-

Slowly add an aqueous solution of sodium nitrite to the stirred indole solution.

-

While maintaining the temperature at 0-5 °C, slowly add a dilute acid (e.g., acetic acid or hydrochloric acid) dropwise to the reaction mixture. The pH should be maintained in the acidic range.

-

Continue stirring the reaction mixture at low temperature for a specified period (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product may precipitate from the solution. If so, collect the solid by filtration, wash with cold water, and dry.

-

If the product does not precipitate, the reaction mixture can be extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Synthesis of N-Nitrosoindole

Reaction: Indole + Nitrosating Agent

The synthesis of N-nitrosoindoles can be achieved through various methods, including the reaction of indole with nitrosating agents like Angeli's salt or by using a transition-metal-catalyzed approach. A common laboratory-scale synthesis involves the use of a nitrite salt in an acidic environment, similar to the C-nitrosation, but under conditions that favor attack at the nitrogen.

Materials:

-

Indole or a substituted indole

-

Angeli's salt (Na₂N₂O₃) or another suitable nitrosating agent

-

Buffer solution (e.g., phosphate buffer at physiological pH)

-

Stirring apparatus

-

Spectrophotometer for monitoring the reaction

Procedure (using Angeli's Salt): [2][5]

-

Prepare a solution of the indole derivative in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Prepare a fresh solution of Angeli's salt in cold, deoxygenated water.

-

Add the Angeli's salt solution to the indole solution while stirring.

-

Monitor the formation of the N-nitrosoindole product by observing the change in the UV-Vis absorption spectrum. N-nitrosoindoles typically have a characteristic absorption maximum in the range of 330-350 nm.[4]

-

The reaction is often rapid and the product may be unstable, so it is typically used in situ or isolated quickly.

-

Isolation, if required, can be performed by extraction with an organic solvent followed by rapid purification, often using chromatography at low temperatures.

Role in Signaling Pathways and Drug Development

Nitrosoindoles, particularly those derived from tryptophan, play a significant role in various biological processes and are of interest in drug development.

Nitric Oxide Signaling and Tryptophan Metabolism

Nitric oxide (NO) is a crucial signaling molecule involved in numerous physiological and pathological processes.[1] Tryptophan metabolism is interconnected with NO signaling. For instance, the nitrosation of tryptophan residues in proteins can modulate their function. N-nitroso-tryptophan derivatives can act as NO donors, releasing nitric oxide under specific conditions and thereby influencing NO-dependent signaling pathways.

HIF-1α Signaling Pathway

Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor that responds to changes in cellular oxygen levels. Recent studies have shown that N-acetyl-N-nitroso-tryptophan (NANT) can act as an effective NO donor and induce the accumulation of HIF-1α under normoxic conditions.[6] This occurs through the inhibition of prolyl hydroxylase 2 (PHD2), an enzyme responsible for HIF-1α degradation. This finding highlights the potential of nitroso-tryptophan derivatives in modulating the HIF-1 signaling pathway, which is a significant target in cancer therapy and other diseases.

Drug Development Implications

The ability of nitrosoindoles to act as NO donors, their altered reactivity profile, and their potential to modulate key signaling pathways make them attractive scaffolds for drug development. The nitroso group can be considered a "warhead" for targeted covalent inhibitors or a prodrug moiety for the controlled release of nitric oxide. The increased lipophilicity of the nitroso-functionalized indole ring can also be exploited to improve pharmacokinetic properties.

Conclusion

The introduction of a nitroso group onto the indole ring provides a powerful tool for modifying its chemical and biological properties. This guide has summarized the key physicochemical characteristics, reactivity patterns, and synthetic methodologies related to C-nitroso and N-nitrosoindoles. The emerging roles of these compounds in modulating critical signaling pathways, such as those involving nitric oxide and HIF-1α, underscore their potential in the development of novel therapeutics. Further research into the quantitative aspects of their reactivity and a deeper understanding of their interactions with biological systems will undoubtedly continue to fuel innovation in this exciting area of medicinal chemistry.

References

- 1. Tryptophan Levels as a Marker of Auxins and Nitric Oxide Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. N-Nitroso products from the reaction of indoles with Angeli's salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of N-acetyl-N-nitroso-tryptophan as nitric oxide donor in the modulation of HIF-1-dependent signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Delving into the Past: A Historical and Technical Guide to the Discovery of 3-Nitroso-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth historical perspective on the discovery of 3-Nitroso-1H-indole, a molecule of significant interest in organic synthesis and medicinal chemistry. By examining early synthetic methodologies and comparing them with modern approaches, this document offers a comprehensive overview for researchers in drug development and related scientific fields.

Historical Context: Early Explorations of Indole Reactivity

The story of this compound is intrinsically linked to the broader history of indole chemistry, which began in the 19th century with the work of Adolf von Baeyer on the degradation of indigo dye.[1] Early chemists focused on understanding the fundamental reactivity of the indole nucleus, particularly its propensity for electrophilic substitution at the C3 position.

While a definitive first synthesis of the unsubstituted this compound is not prominently documented in readily available historical records, the reaction of indoles with nitrous acid, the precursor to the nitrosating agent, has been a subject of study for over a century. These early investigations laid the groundwork for the eventual isolation and characterization of C-nitroso indoles. The reaction of 2-phenylindole with nitrous acid to form 3-nitroso-2-phenyl-1H-indole is a classic example of this transformation and has been known for many years.

The Advent of Direct C-H Functionalization

Historically, the introduction of a nitroso group at the C3 position of indole was often achieved through the reaction of the indole with a nitrosating agent such as nitrous acid (generated in situ from sodium nitrite and an acid). This electrophilic substitution reaction is a cornerstone of indole chemistry.

A significant advancement in the synthesis of 3-nitrosoindoles came with the development of direct C-H functionalization methods. These modern techniques offer more efficient and selective routes to these compounds. A notable example is the radical nitration/nitrosation of indoles using sodium nitrite (NaNO₂) and potassium persulfate (K₂S₂O₈) as an oxidant, developed by Zou and colleagues in 2019.[2] This method provides a mild and selective pathway to 3-nitrosoindoles.

Experimental Protocols: From Classic to Contemporary

To provide a practical understanding of the synthesis of this compound and its derivatives, this section details both a classic and a modern experimental protocol.

Classical Approach: Nitrosation of 2-Phenyl-1H-indole

The synthesis of the closely related 3-nitroso-2-phenyl-1H-indole provides a historical context for the C-nitrosation of the indole ring.

Experimental Protocol:

To a solution of 2-phenyl-1H-indole in a suitable solvent such as acetic acid, a solution of sodium nitrite in water is added dropwise at a low temperature (typically 0-5 °C). The reaction mixture is stirred for a specified period, after which the product is isolated by filtration or extraction.

Quantitative Data (Illustrative):

| Reactant | Molar Ratio | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 2-Phenyl-1H-indole | 1.0 | Acetic Acid | 0-5 | 1-2 | >90 |

| Sodium Nitrite | 1.1 | Water | - | - | - |

Note: This is a generalized protocol. Specific conditions can be found in the primary literature.

Modern Approach: Radical Nitrosation of N-Methylindole

The method developed by Zou et al. (2019) represents a contemporary approach to the synthesis of 3-nitrosoindoles.[2]

Experimental Protocol:

A mixture of N-methylindole, sodium nitrite (NaNO₂), and potassium persulfate (K₂S₂O₈) in a solvent system such as acetonitrile/water is stirred at a specified temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated using standard workup and purification techniques like column chromatography.

Quantitative Data from Zou et al. (2019) for the synthesis of 1-methyl-3-nitroso-1H-indole: [2]

| Reactant | Equivalents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1-Methyl-1H-indole | 1.0 | CH₃CN/H₂O (4:1) | 80 | 12 | 85 |

| NaNO₂ | 2.0 | - | - | - | - |

| K₂S₂O₈ | 2.0 | - | - | - | - |

Logical Workflow of Modern Synthesis

The following diagram illustrates the logical workflow for the modern radical nitrosation of an N-substituted indole.

Signaling Pathway and Reaction Mechanism

The formation of 3-nitrosoindoles via radical nitrosation involves a proposed reaction pathway initiated by the generation of a nitrogen dioxide radical.

Conclusion

The journey to understanding the synthesis of this compound reflects the evolution of organic chemistry itself. From early electrophilic substitution reactions to modern, highly efficient radical-based methods, the approaches to accessing this important molecular scaffold have become increasingly sophisticated. This technical guide provides researchers and drug development professionals with a concise yet comprehensive overview of the historical and contemporary landscape of this compound synthesis, offering valuable insights for future research and development endeavors.

References

The Solubility Profile of 3-Nitroso-1H-indole: A Technical Guide for Researchers

An In-depth Examination of Available Data and Methodologies for Drug Development Professionals

Abstract

3-Nitroso-1H-indole is a significant organic intermediate with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is critical for its synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the currently available information on the solubility of this compound. It addresses the notable absence of quantitative solubility data in publicly accessible literature and offers a generalized experimental protocol for its determination. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals working with this compound.

Introduction

Indole and its derivatives are a cornerstone of many pharmaceutical compounds and functional materials. The introduction of a nitroso group at the 3-position of the indole ring, to form this compound, significantly alters its electronic properties and potential biological activity. Despite its importance, detailed physicochemical data, particularly its solubility in common organic solvents, remains scarce in scientific literature. This guide aims to collate the existing implicit data and provide a framework for systematic solubility studies.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O | [1][2] |

| Molecular Weight | 146.15 g/mol | [1][2] |

| CAS Number | 10447-92-4 | [1][2] |

Qualitative Solubility of this compound

A patent related to the preparation of 3-nitroso-substituted indole derivatives provides some insight into solvents in which this compound is likely soluble to some extent, as they are used as solvents for its synthesis.[3] This suggests that the compound possesses at least sufficient solubility in these media for reaction purposes.

Organic Solvents Mentioned in Synthesis:

-

Methanol

-

1,2-Dichloroethane

-

Dimethyl sulfoxide (DMSO)

-

Tetrahydrofuran (THF)

-

Acetonitrile

-

1,4-Dioxane

-

Trifluoroethanol

-

Hexafluoroisopropanol

It is important to note that this information is qualitative and does not provide concentration limits.

Proposed Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility data, the following is a generalized protocol based on the isothermal shake-flask method, a common technique for solubility determination.

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (of known purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetonitrile, dichloromethane, ethyl acetate, etc.) of analytical grade

-

Thermostatic shaker bath

-

Calibrated thermometer

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvents)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure saturation is reached.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid crystallization.

-

Immediately filter the collected supernatant through a syringe filter compatible with the solvent to remove any undissolved microparticles.

-

Dilute the filtered solution with a known volume of the same solvent to bring the concentration within the calibrated range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted solutions using a validated analytical method, such as HPLC.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

-

Calculate the original solubility in the saturated solution, accounting for the dilution factor.

-

Data Presentation: The results should be presented in a clear, tabular format, expressing solubility in units such as g/L, mg/mL, or mol/L for each solvent at the specified temperature.

Visualization of Experimental Workflow and Information Landscape

To aid in the conceptualization of the necessary experimental work and to illustrate the current state of knowledge, the following diagrams are provided.

Caption: A generalized workflow for the experimental determination of solubility.

Caption: Logical relationship of available versus unavailable data for this compound solubility.

Conclusion

This technical guide highlights the current gap in the scientific literature regarding the quantitative solubility of this compound in common organic solvents. While qualitative inferences can be drawn from synthetic procedures, there is a clear need for systematic experimental determination. The provided generalized protocol offers a robust starting point for researchers to generate this crucial data, which will undoubtedly facilitate the advancement of research and development involving this promising molecule. Future work should focus on the experimental execution of such studies and the public dissemination of the results.

References

Methodological & Application

Application Notes: One-Pot Synthesis of 3-Nitroso-Substituted Indole Derivatives

References

- 1. CN110526855B - A kind of preparation method of 3-nitroso-substituted indole derivatives - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Reactions of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Production of 3-Nitrosoindole Derivatives by Escherichia coli during Anaerobic Growth - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3-Nitroso-1H-indole as a Precursor for the Synthesis of 3-Aminoindoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-aminoindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This document provides detailed application notes and experimental protocols for the synthesis of 3-aminoindoles, utilizing 3-nitroso-1H-indole as a key precursor. The reduction of the 3-nitroso group offers a direct and efficient route to the desired 3-amino functionality. Various reduction methodologies are presented, including catalytic hydrogenation and chemical reduction using agents such as sodium dithionite, tin(II) chloride, and lithium aluminum hydride. This guide is intended to equip researchers with the necessary information to effectively synthesize 3-aminoindoles for applications in drug discovery and development.

Introduction

Indole-containing compounds are widely distributed in nature and are integral to a vast array of biologically active molecules.[1] The introduction of an amino group at the C3-position of the indole ring gives rise to 3-aminoindoles, a class of compounds that has garnered significant attention in drug discovery. These scaffolds are key components in molecules targeting a range of diseases, including cancer, infectious diseases, and neurodegenerative disorders.[2][3]

A common strategy for the synthesis of 3-aminoindoles involves the reduction of a nitrogen-containing functional group at the C3-position.[4] While the reduction of 3-nitroindoles is a well-established method, the use of this compound as a precursor presents a viable and potentially milder alternative. The nitrosation of indoles at the C3-position can be achieved under specific conditions, and the subsequent reduction of the nitroso group provides a direct pathway to the desired 3-aminoindole.

This document outlines several protocols for the reduction of this compound to 3-amino-1H-indole, providing a comparative overview of different reducing agents and reaction conditions.

Synthesis of this compound

The preparation of the this compound precursor is typically achieved through the nitrosation of indole using a nitrosating agent such as sodium nitrite in an acidic medium. The reaction proceeds via electrophilic substitution at the electron-rich C3-position of the indole ring.

General Procedure for Nitrosation of Indole:

To a solution of indole in a suitable solvent (e.g., a mixture of dimethylformamide and water) at 0 °C, a solution of sodium nitrite in water is added. An acid, such as hydrochloric acid, is then added slowly to the mixture. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product, this compound, can be isolated by filtration or extraction. It is important to note that electron-rich indoles can be sensitive under these conditions, and slow addition of the indole to the nitrosating mixture may be necessary to improve yields.[5]

Experimental Protocols for the Reduction of this compound

The reduction of the 3-nitroso group to an amino group can be accomplished through various methods. The choice of reducing agent and conditions will depend on the desired scale, functional group tolerance, and available laboratory equipment. Below are detailed protocols for several common reduction methods.

Protocol 1: Reduction using Sodium Dithionite

Sodium dithionite (Na₂S₂O₄) is a versatile and relatively mild reducing agent for nitro and nitroso compounds. This protocol is adapted from the reduction of a similar substrate, N-ethyl-3-nitroindole.[6]

Materials:

-

This compound

-

Sodium dithionite (Na₂S₂O₄)

-

Sodium hydroxide (NaOH) solution (0.5 N and 30%)

-

Ethanol

-

5% Hydrochloric acid (HCl)

-

Diethyl ether

-

Standard laboratory glassware

-

Heating mantle or oil bath

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and 1 N sodium hydroxide solution.

-

Prepare a solution of sodium dithionite (approximately 4.0 eq) in 0.5 N sodium hydroxide solution.

-

Heat the solution of this compound to 50 °C with stirring.

-

To the heated solution, add the sodium dithionite solution dropwise.

-

After the addition is complete, maintain the reaction mixture at 50 °C and monitor the reaction progress by TLC.

-

Once the reaction is complete, filter the hot mixture and evaporate the filtrate to dryness under reduced pressure.

-

Dissolve the residue in 5% hydrochloric acid solution and filter to remove any insoluble impurities.

-

Make the filtrate basic by the careful addition of cold 30% sodium hydroxide solution.

-

Extract the aqueous basic solution with diethyl ether (3 x volumes).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 3-amino-1H-indole.

Protocol 2: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro and nitroso groups. Palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are commonly used catalysts.

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C) or 5% Platinum on carbon (Pt/C)

-

Methanol or Ethanol

-

Hydrogen gas source (balloon or hydrogenation apparatus)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq) and a suitable solvent such as methanol or ethanol.

-

Carefully add the Pd/C or Pt/C catalyst (typically 5-10 mol%).

-

Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

-

Evacuate the flask and backfill with hydrogen gas (repeat this process three times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Wash the Celite® pad with the reaction solvent.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 3-amino-1H-indole, which can be further purified by column chromatography if necessary.

Protocol 3: Reduction with Tin(II) Chloride (SnCl₂)

Tin(II) chloride in the presence of a strong acid is a classical and effective method for the reduction of aromatic nitro and nitroso compounds.

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Ethyl acetate

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

Add tin(II) chloride dihydrate (typically 5-10 eq) to the solution.

-

Carefully add concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and a 2 M sodium hydroxide solution to neutralize the acid and precipitate tin salts.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude 3-amino-1H-indole.

Protocol 4: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a powerful reducing agent capable of reducing a wide range of functional groups, including nitroso compounds. Caution should be exercised when using LiAlH₄ as it reacts violently with water and other protic solvents.

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a sequential quench with water and NaOH solution

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ (typically 2-4 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

-

Upon completion, carefully quench the reaction by slowly adding sodium sulfate decahydrate portion-wise at 0 °C until the evolution of gas ceases. Alternatively, a sequential quench with a calculated amount of water, followed by 15% NaOH solution, and then more water (Fieser workup) can be performed.

-

Filter the resulting suspension and wash the solid residue with THF.

-

Combine the filtrate and washings, and evaporate the solvent under reduced pressure to obtain the crude 3-amino-1H-indole.

Data Presentation

The following table summarizes the typical reaction conditions and expected outcomes for the different reduction methods. Please note that yields can vary depending on the specific substrate, purity of reagents, and reaction scale.

| Reduction Method | Reducing Agent/Catalyst | Solvent | Temperature | Typical Reaction Time | Reported Yields (for similar reductions) |

| Protocol 1 | Sodium dithionite (Na₂S₂O₄) | Ethanol/aq. NaOH | 50 °C | 1-4 hours | Good to excellent |

| Protocol 2 | H₂ / Pd/C or Pt/C | Methanol/Ethanol | Room Temperature | 2-24 hours | High to quantitative |

| Protocol 3 | Tin(II) chloride (SnCl₂) / HCl | Ethanol | Reflux | 1-3 hours | Good to high |

| Protocol 4 | Lithium aluminum hydride (LiAlH₄) | THF (anhydrous) | 0 °C to RT | 1-6 hours | Moderate to high |

Applications in Drug Development

The 3-aminoindole scaffold is a cornerstone in the development of new therapeutic agents. Its unique structural and electronic properties allow it to interact with a variety of biological targets.

-

Anticancer Agents: Many 3-aminoindole derivatives have been shown to possess potent anticancer activity by inhibiting various protein kinases that are crucial for cancer cell proliferation and survival.[2]

-

Antimalarial Drugs: The aminoindole scaffold has been identified in compounds with significant activity against Plasmodium falciparum, the parasite responsible for malaria.[3]

-

Neuroprotective Agents: Certain indole derivatives exhibit neuroprotective properties, making them interesting candidates for the treatment of neurodegenerative diseases like Alzheimer's.[7]

The synthetic routes described in this document provide access to the core 3-aminoindole structure, which can then be further functionalized to generate libraries of compounds for screening in various drug discovery programs.

Visualizations

Synthesis Workflow

Caption: General workflow for the synthesis of 3-aminoindoles.

Logical Relationship of Reduction Methods

Caption: Various methods for the reduction of this compound.

Conclusion

The conversion of this compound to 3-amino-1H-indole is a valuable transformation for medicinal chemists and drug development professionals. The protocols provided herein offer a range of options to suit different laboratory settings and substrate requirements. The resulting 3-aminoindole is a versatile building block for the synthesis of novel therapeutic agents, underscoring the importance of this synthetic route in the advancement of pharmaceutical research.

References

- 1. WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 2. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aminoindoles, a novel scaffold with potent activity against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 6. ijrar.org [ijrar.org]

- 7. ijrpr.com [ijrpr.com]

Application of 3-Nitroso-1H-indole in the Synthesis of Tryptamine Derivatives: A Proposed Synthetic Approach

For Researchers, Scientists, and Drug Development Professionals

This document outlines a proposed synthetic pathway for the preparation of tryptamine derivatives, utilizing 3-nitroso-1H-indole as a key starting material. Due to the limited direct literature on this specific transformation, the following application notes and protocols are based on established principles of organic chemistry and analogous reactions reported for similar functional groups. This proposed route offers a potential alternative to more conventional methods for accessing the tryptamine scaffold, which is a core structure in numerous psychoactive compounds and pharmaceuticals.

The proposed synthesis involves a two-step sequence: the reduction of the 3-nitroso group to a 3-amino group, followed by the elaboration of the ethylamine side chain via reductive amination.

Proposed Synthetic Pathway

The overall proposed transformation of this compound to a generic tryptamine derivative is depicted below. This pathway hinges on the initial reduction of the nitroso group to form the corresponding amine, which then undergoes a C-N bond formation to introduce the characteristic side chain of tryptamines.

Caption: Proposed two-step synthesis of tryptamine derivatives from this compound.

Step 1: Reduction of this compound to 3-Amino-1H-indole

The critical first step is the reduction of the nitroso group at the C3 position of the indole ring to an amino group. While direct protocols for this compound are scarce, the reduction of aromatic nitro and nitroso compounds is a well-established transformation. A mild and effective method for the reduction of aromatic nitro compounds to amines involves the use of zinc powder in a neutral aqueous medium, which can be adapted for this purpose.[1][2]

Experimental Protocol (Proposed)

Materials:

-

This compound

-

Zinc powder (<10 micron, activated)

-

Dioxolane (or other suitable chelating ether)[1]

-

Water (deionized)

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equivalent).

-

Add a mixture of dioxolane and water (e.g., 1:1 v/v).

-

Add activated zinc powder (3.0-3.5 equivalents).[1]

-

Heat the reaction mixture to 70°C with vigorous stirring.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time may vary.

-

Upon completion, cool the reaction mixture to room temperature and filter off the excess zinc powder.

-

Extract the aqueous filtrate with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford 3-amino-1H-indole.

Note: 3-aminoindoles are known to be unstable and sensitive to light and air, often leading to oxidative dimerization.[3] It is advisable to use the product immediately in the next step.

Reaction Parameters (Based on Analogy)

| Parameter | Value/Condition | Reference |

| Reducing Agent | Zinc Powder | [1][2] |

| Solvent System | Dioxolane/Water | [1] |

| Stoichiometry (Zn) | 3.0 - 3.5 equivalents | [1] |

| Temperature | 70°C | [1] |

| Typical Yields (Aromatic Nitro Reduction) | 75 - 90% | [1] |

Step 2: Synthesis of Tryptamine Derivatives via Reductive Amination

The second step involves the conversion of the 3-amino-1H-indole to a tryptamine derivative. Reductive amination is a versatile method for forming amines from carbonyl compounds and other amines.[4][5] In this proposed protocol, 3-amino-1H-indole is reacted with a suitable two-carbon aldehyde, such as glycoaldehyde or a protected form, in the presence of a reducing agent to form the desired tryptamine derivative.

Caption: General workflow for the reductive amination of 3-amino-1H-indole.

Experimental Protocol (Proposed)

Materials:

-

3-Amino-1H-indole (from Step 1)

-

Glycoaldehyde (or a suitable protected form like 2,2-dimethoxyacetaldehyde)

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)[5]

-

Methanol or Dichloromethane

-

Acetic acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 3-amino-1H-indole (1.0 equivalent) in methanol or dichloromethane in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add the aldehyde (1.1 equivalents).

-

Add a catalytic amount of acetic acid to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Add the reducing agent (e.g., NaBH₃CN, 1.5 equivalents) portion-wise at 0°C. Caution: NaBH₃CN can release toxic byproducts upon acidification.[4]

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield the tryptamine derivative.

Reaction Parameters for Reductive Amination

| Parameter | Value/Condition | Reference |

| Amine Source | 3-Amino-1H-indole | - |

| Carbonyl Source | Glycoaldehyde or protected equivalent | - |

| Reducing Agent | NaBH₃CN or NaBH(OAc)₃ | [5] |

| Solvent | Methanol, Dichloromethane | [5] |

| Catalyst | Acetic Acid (catalytic) | [5] |

| Temperature | 0°C to Room Temperature | [5] |

Signaling Pathways and Logical Relationships

The logical progression of the synthesis is straightforward, with the product of the first reaction serving as the substrate for the second. The stability of the intermediate, 3-amino-1H-indole, is a critical factor for the overall success of this proposed pathway.

Caption: Logical flow of the proposed synthetic route.

References

- 1. researchgate.net [researchgate.net]

- 2. Reduction of aromatic nitro compounds to amines using zinc and aqueous chelating ethers: Mild and efficient method for zinc activation | Semantic Scholar [semanticscholar.org]

- 3. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols: 3-Nitroso-1H-indole as an Electrophile in Nucleophilic Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-nitroso-1H-indole as an electrophilic species in reactions with nucleophiles. Due to its reactive nature, this compound is typically generated in situ and immediately trapped by a suitable nucleophile. This document details the generation of this reactive intermediate and its subsequent, well-documented reaction with indole as a carbon nucleophile. Additionally, potential, less-documented reactions with other nucleophiles are discussed, providing a basis for further investigation.

Introduction

Indole and its derivatives are fundamental scaffolds in numerous natural products and pharmaceutical agents. While the indole nucleus is inherently electron-rich and typically acts as a nucleophile, the introduction of an electron-withdrawing nitroso group at the C3 position reverses this polarity, rendering the C3 carbon electrophilic. This "umpolung" of reactivity opens up novel synthetic pathways for the C3-functionalization of indoles.

Aromatic C-nitroso compounds are known to be effective electrophiles, with the nitrogen atom of the nitroso group being susceptible to nucleophilic attack. This compound is a reactive intermediate that can be generated from indole through nitrosation, typically using nitrous acid. Its transient nature necessitates in situ generation and trapping to afford functionalized indole derivatives.

Reaction of in situ Generated this compound with Indole

The most well-documented reaction of this compound as an electrophile is its condensation with a molecule of indole, which acts as a nucleophile. This reaction is observed in biological systems and can be replicated under laboratory conditions. For instance, when Escherichia coli is grown anaerobically with tryptophan and nitrate, it produces red chromophores identified as condensation products of 3-nitrosoindole and indole.[1]

The reaction proceeds via the initial formation of this compound from indole and a nitrosating agent. The 3-nitrosoindole then undergoes a series of reactions with another indole molecule to form dimeric and trimeric condensation products.[1]

Experimental Protocol: In situ Generation and Trapping of this compound with Indole

This protocol describes the generation of this compound from indole and nitrous acid, followed by its trapping with another equivalent of indole.

Materials:

-

Indole

-

Sodium nitrite (NaNO₂)

-

Acetic acid

-

Benzene (or another suitable aprotic solvent)

-

Deionized water

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Dissolution of Indole: In a round-bottom flask equipped with a magnetic stir bar, dissolve indole (2 equivalents) in benzene.

-

Preparation of Nitrosating Agent: In a separate beaker, prepare a solution of sodium nitrite (1 equivalent) in water.

-

Reaction Initiation: To the stirred solution of indole in benzene, add acetic acid.

-

Addition of Nitrite: Slowly add the aqueous solution of sodium nitrite to the reaction mixture at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by the formation of colored products. The reaction of 1-methyl-2-phenylindole with nitrous acid has been reported to yield the corresponding 3-nitroso derivative and an azo-bis-indole in good yields.[2]

-

Work-up and Purification: After the reaction is complete (as indicated by TLC or other appropriate methods), quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure, and the crude product can be purified by column chromatography on silica gel.

Expected Products:

The reaction is expected to yield a mixture of condensation products, including indole red and indoxyl red.[1]

Quantitative Data

While specific yields for the self-condensation of this compound are not extensively reported in the literature, related reactions provide some insight. For instance, the reaction of 1-methyl-2-phenylindole with nitrous acid in benzene affords the corresponding azo-bis-indole in good yields.[2]

| Reactant 1 (Nucleophile) | Electrophile Precursor | Product(s) | Yield | Reference |

| Indole | Indole + NaNO₂/CH₃COOH | Condensation Products (e.g., Indole Red) | Not specified | [1] |

| 1-Methyl-2-phenylindole | 1-Methyl-2-phenylindole + NaNO₂/CH₃COOH | Azo-bis-indole | Good | [2] |

Reaction Workflow

Caption: Workflow for the in situ generation and reaction of this compound.

Potential Reactions with Other Nucleophiles

While less documented, the electrophilic nature of this compound suggests its potential to react with other nucleophiles such as thiols and amines.

Reaction with Thiols

The reaction of N-nitrosotryptophan derivatives with thiols to form S-nitrosothiols has been reported, proceeding via a transnitrosation mechanism.[1] This suggests that this compound could potentially react with thiols, although the specific products (e.g., S-nitroso adducts or other derivatives) would need to be experimentally determined.

Reaction with Amines

The reaction of primary amines upon nitrosation can lead to alkylating intermediates.[2] While direct evidence for the reaction of this compound with amines is lacking, it is a plausible reaction that could lead to the formation of azo compounds or other nitrogen-containing indole derivatives.

Diels-Alder Reactions

Nitroso compounds are known to participate as dienophiles in hetero-Diels-Alder reactions.[3] It is conceivable that this compound could react with dienes to form cycloadducts, providing a route to complex heterocyclic systems.

Signaling Pathways and Logical Relationships

The generation and reactivity of this compound can be conceptualized as a series of sequential steps.

Caption: Logical relationships in the formation and reaction of this compound.

Conclusion

This compound serves as a valuable, albeit reactive, electrophilic intermediate for the C3-functionalization of the indole ring. Its in situ generation and subsequent trapping, particularly with indole as a nucleophile, provide a route to complex dimeric and trimeric structures. While its reactions with other nucleophiles such as thiols and amines are plausible, they remain an area for further exploration and development. The protocols and data presented herein offer a foundation for researchers to utilize the unique electrophilic properties of this compound in synthetic and medicinal chemistry programs. Further investigation into trapping this reactive species with a broader range of nucleophiles could unlock novel pathways for the synthesis of diverse and complex indole derivatives.

References

- 1. Production of 3-Nitrosoindole Derivatives by Escherichia coli during Anaerobic Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trapping of reactive intermediates from the nitrosation of primary amines by a new type of scavenger reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes [beilstein-journals.org]

Application Notes and Protocols: In Situ Generation and Trapping of 3-Nitroso-1H-indole for Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitroso-1H-indole is a reactive intermediate with significant potential in organic synthesis. Its in situ generation and subsequent trapping open avenues for the construction of diverse and complex indole-containing scaffolds, which are prevalent in pharmaceuticals and natural products. This document provides detailed application notes and experimental protocols for the generation and synthetic utilization of this valuable intermediate. The primary method detailed is based on a transition-metal-catalyzed, one-pot reaction involving C-H activation, cyclization, and a cascaded nitroso group migration.

Application Notes

The in situ generated this compound and its derivatives are versatile intermediates for a range of chemical transformations. The electron-deficient nitroso group can act as a powerful dienophile or electrophile, enabling various cycloaddition and nucleophilic addition reactions.

-

Diels-Alder Reactions: The nitroso group is an excellent dienophile for [4+2] cycloaddition reactions with dienes. This reactivity allows for the synthesis of complex fused heterocyclic systems containing a 1,2-oxazine ring fused to the indole core. These scaffolds can serve as precursors to a variety of functionalized aminols and other biologically relevant molecules.

-

Ene Reactions: Alkenes possessing allylic hydrogens can react with the in situ generated 3-nitroso-indole via an ene reaction to furnish N-hydroxylamines. These products can be further transformed into nitrones, which are valuable 1,3-dipoles for subsequent cycloaddition reactions.

-

Precursors to 3-Aminoindoles: The nitroso group can be readily reduced to an amino group. This provides a convenient route to synthesize 3-aminoindoles, a privileged scaffold in medicinal chemistry with applications as kinase inhibitors and agents for treating a variety of diseases.[1]

-

Cross-Coupling Reactions: The C-N bond of the nitroso group can potentially participate in transition-metal-catalyzed cross-coupling reactions, although this application is less explored for 3-nitroso-indoles specifically.

The synthetic utility of 3-nitroso-indoles is underscored by their role as key intermediates in the preparation of various high-spin organic polymers and LED polymers. Furthermore, certain 3-nitroso-substituted indole derivatives have shown promising anti-inflammatory effects and act as DPP-IV inhibitors.[2]

Experimental Protocols

The following protocols are based on a rhodium-catalyzed one-pot synthesis of 3-nitroso-substituted indole derivatives.[2] This method involves the reaction of an N-nitrosoaniline with an acyl sulfur ylide, followed by acid-mediated cyclization and nitroso group migration.

Protocol 1: General Procedure for the Synthesis of 3-Nitroso-Substituted Indole Derivatives

This protocol describes a general method for the synthesis of 3-nitroso-substituted indoles via a rhodium-catalyzed C-H activation and cyclization cascade.

Materials:

-